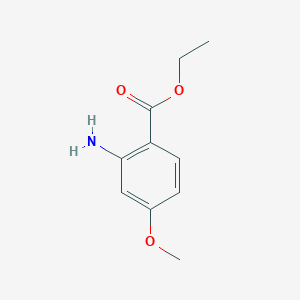

Ethyl 2-amino-4-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDNIMBKAKKJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Amino 4 Methoxybenzoate

Esterification Reactions for Carboxylate Formation

The synthesis of the ethyl ester functional group in Ethyl 2-amino-4-methoxybenzoate can be achieved through two main esterification pathways: direct esterification of the corresponding carboxylic acid and transesterification from another ester.

Direct Esterification Approaches

Direct esterification, most notably the Fischer-Speier esterification, is a well-established method for converting carboxylic acids into esters. mdpi.comtaylorandfrancis.com This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. taylorandfrancis.com

In the context of Ethyl 2-amino-4-methoxybenzoate synthesis, the starting material would be 2-amino-4-methoxybenzoic acid, which is reacted with ethanol (B145695). The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. mdpi.com The nucleophilic oxygen atom of the ethanol molecule then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ethyl ester. The reaction is reversible, and to drive the equilibrium towards the product side, excess ethanol is often used as the solvent, and the water produced is typically removed. taylorandfrancis.com Commonly employed acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. mdpi.com It is noteworthy that when a basic group, such as the amino group in the substrate, is present, a stoichiometric amount of acid may be required to both protonate the basic site and catalyze the reaction. researchgate.net

Transesterification Techniques

Transesterification is an alternative method for producing Ethyl 2-amino-4-methoxybenzoate, which involves the conversion of a different ester of 2-amino-4-methoxybenzoic acid, such as the methyl ester, into the ethyl ester. masterorganicchemistry.com This process can be catalyzed by either an acid or a base.

In a base-catalyzed transesterification, a catalytic amount of a strong base, such as sodium ethoxide (NaOCH₂CH₃), is used. The ethoxide ion acts as a nucleophile, attacking the carbonyl carbon of the starting ester (e.g., methyl 2-amino-4-methoxybenzoate). This results in a tetrahedral intermediate, from which the methoxide (B1231860) ion is expelled, yielding the ethyl ester. masterorganicchemistry.comconicet.gov.ar To favor the formation of the ethyl ester, ethanol is typically used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. The reaction is initiated by protonation of the carbonyl group, followed by nucleophilic attack by ethanol. After a series of proton transfer steps, the original alcohol (e.g., methanol) is eliminated, and the ethyl ester is formed. masterorganicchemistry.com As with direct esterification, using a large excess of ethanol as the solvent can shift the equilibrium towards the desired product. masterorganicchemistry.com

Aromatic Amination Strategies

The introduction of the amino group at the C2 position of the benzene (B151609) ring is a critical step in the synthesis of Ethyl 2-amino-4-methoxybenzoate. A common and effective strategy involves the reduction of a nitro-substituted precursor, specifically ethyl 2-nitro-4-methoxybenzoate.

Reduction of Nitro-Substituted Benzoate (B1203000) Precursors

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This can be accomplished through various methods, including catalytic hydrogenation and metal-mediated reductions.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. This heterogeneous reaction involves the use of a metal catalyst, such as palladium, platinum, or Raney nickel, to facilitate the addition of hydrogen gas (H₂) across the nitro group. masterorganicchemistry.com

Palladium-based Catalysts: Palladium on an activated carbon support (Pd/C) is a highly effective catalyst for the hydrogenation of aromatic nitro compounds. researchgate.net Studies on the liquid-phase hydrogenation of ethyl p-nitrobenzoate, a close structural analog of ethyl 2-nitro-4-methoxybenzoate, have shown that the reaction is structurally sensitive, with the catalytic activity being dependent on the palladium particle size. researchgate.net Optimal activity is often observed with palladium particles in the range of 3-5 nm. researchgate.net The reaction is typically carried out in a solvent such as ethanol at a controlled temperature and hydrogen pressure.

| Catalyst (wt% Pd) | Average Pd Particle Size (nm) | Reaction Conditions | Key Findings |

|---|---|---|---|

| 4% Pd/Sibunit | 3-5 | 30°C, Liquid Phase | Most effective catalyst size for this transformation. |

| 2-4% Pd/Sibunit | Variable | Varied formation conditions | Catalytic activity is a structurally sensitive process. |

Platinum-based Catalysts: Platinum catalysts, often in the form of platinum(IV) oxide (Adams' catalyst) or supported on carbon (Pt/C), are also highly effective for nitro group reductions. These catalysts can facilitate hydrogenation under various conditions, though they are sometimes modified to enhance selectivity and prevent side reactions like dehalogenation in relevant substrates.

Raney Nickel: Raney nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy, is another common catalyst for hydrogenation. masterorganicchemistry.com It is typically used in its "activated" form, which has hydrogen adsorbed onto its surface. masterorganicchemistry.com Raney nickel is effective for the reduction of various functional groups, including nitro groups. masterorganicchemistry.comgoogle.com

Metal-mediated reductions offer an alternative to catalytic hydrogenation and are often employed when specific functional group tolerance is required.

Iron-based Reductions (Béchamp Reduction): The Béchamp reduction involves the use of iron metal in an acidic medium, typically with hydrochloric acid (HCl), to reduce aromatic nitro compounds. chem-station.comwikiwand.comwikipedia.org This classical method is broadly applicable and proceeds through a multi-step mechanism where the nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group. wikipedia.org A general procedure involves heating the nitro compound with iron filings in a solvent like ethanol, followed by the dropwise addition of concentrated HCl. chem-station.com

Tin-based Reductions: Stannous chloride (tin(II) chloride, SnCl₂) is another common reagent for the reduction of aromatic nitro groups. scispace.com The reaction is typically carried out in a solvent such as ethanol. scispace.com While effective, a notable drawback of this method is the generation of tin-based byproducts that can be challenging to remove from the reaction mixture. scispace.com

Novel Amination Pathways on Aromatic Systems

The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis. While traditional methods often involve the reduction of a nitro group, recent advancements have focused on more direct and regioselective approaches, such as transition-metal-catalyzed C-H amination and radical amination. nih.govacs.org

Transition-metal-catalyzed C-H amination has emerged as a powerful tool for forming C-N bonds directly. Catalysts based on metals like palladium, copper, rhodium, and iridium can facilitate the amination of arenes, often using a directing group to control the position of the incoming amine. nih.govacs.org For a precursor to Ethyl 2-amino-4-methoxybenzoate, a directing group could be used to guide the amination to the desired ortho position relative to the ester or methoxy (B1213986) group.

Radical amination presents another innovative pathway. These methods can utilize cationic N-centered radicals that react with aniline (B41778) derivatives. nih.govacs.org For instance, an ortho-selective radical amination of aniline-derived sulfamate (B1201201) salts has been developed, which allows for the direct transfer of an NH2 group. nih.gov This approach leverages noncovalent interactions to control positional selectivity, offering a concise route to ortho-phenylenediamines and related structures. nih.govacs.org While not a direct synthesis of the title compound, the principles demonstrate advanced strategies for selective amination on complex aromatic systems.

A chemoenzymatic approach using nitroreductase enzymes offers a sustainable alternative to traditional chemical reductions. nih.gov This biocatalytic method can reduce aromatic nitro compounds to anilines with high chemoselectivity, even in the presence of functional groups sensitive to conventional hydrogenation, such as halogens. nih.gov The reactions are conducted in aqueous media at room temperature and atmospheric pressure, avoiding the need for high-pressure hydrogen or precious-metal catalysts. nih.gov

| Pathway | Catalyst/Reagent | Key Features | Ref |

| Transition-Metal C-H Amination | Pd, Cu, Ru, Ir, Co complexes | Direct C-H to C-N bond formation; often requires a directing group for regioselectivity. | nih.govacs.org |

| Radical Amination | Cationic N-O reagents, Iron catalyst | Enables transfer of NH2 or alkylamine groups; selectivity controlled by noncovalent interactions. | nih.gov |

| Chemoenzymatic Nitro Reduction | Nitroreductase (NR) enzymes | High chemoselectivity; operates in aqueous buffer at room temperature; avoids precious metals. | nih.gov |

Ortho-Methoxy Group Introduction and Modification

The methoxy group (-OCH3) on the benzene ring significantly influences the molecule's electronic properties and reactivity. wikipedia.org Its introduction and placement are critical steps in the synthesis of Ethyl 2-amino-4-methoxybenzoate. In the para position, a methoxy group acts as an electron-donating group, while at the meta position, it is electron-withdrawing. wikipedia.org At the ortho position, as in the target molecule, it exerts a strong electronic influence and can introduce steric effects that impact subsequent reactions. wikipedia.orgyoutube.com

One common strategy for introducing a methoxy group is through the methylation of a corresponding hydroxy group (a phenol). Reagents like dimethyl sulfate (B86663) or methyl iodide are often used in the presence of a base. prepchem.com For example, the synthesis of a related compound, ethyl 4-amino-5-cyano-2-methoxybenzoate, was achieved by reacting its 2-hydroxy precursor with dimethyl sulfate and potassium carbonate in 2-propanone, resulting in a 79.5% yield. prepchem.com

Table 2.3.1: Example of Methoxy Group Introduction via Methylation

| Precursor | Reagent | Base | Solvent | Yield | Ref |

|---|

Another advanced approach involves the Ullmann condensation, a copper-catalyzed reaction that can form an aryl ether from an aryl halide and an alcohol. While traditionally requiring harsh conditions, modern variations have improved the scope and mildness of this reaction. This method could be applied to a precursor like ethyl 2-amino-4-chlorobenzoate (B8601463) by reacting it with sodium methoxide in the presence of a copper catalyst.

Furthermore, direct C-H activation and subsequent methoxylation represent a cutting-edge strategy. While challenging, methods for the regioselective C-H alkylation of anisoles using rare-earth metal complexes have been developed, demonstrating the potential for precise functionalization at the ortho-position. nih.gov

Chemo- and Regioselective Synthesis Considerations

In a multifunctional molecule like Ethyl 2-amino-4-methoxybenzoate, achieving chemo- and regioselectivity is paramount. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the control of the position at which a reaction occurs. testbook.com

A key challenge is the selective transformation of one functional group without affecting others, such as the ester, amine, and methoxy groups. For instance, when synthesizing anilines, protecting groups are often employed. A simple and efficient procedure for the regioselective N-Boc protection of aromatic amines in the presence of aliphatic amines has been developed, highlighting a strategy to ensure only the desired amine reacts. researchgate.net

Regioselectivity is critical when introducing substituents onto the benzene ring. The existing methoxy and amino (or nitro precursor) groups direct the position of incoming electrophiles or nucleophiles. For example, in the synthesis of a related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, a chlorosulfonic acid group is introduced onto 2-methoxy-4-acetaminomethyl benzoate. google.com The directing effects of the existing groups guide the sulfonation to the desired position.

Table 2.4.1: Regioselective Synthesis of a Substituted Benzoate

| Starting Material | Reagent 1 | Reagent 2 | Product | Total Molar Yield | Purity (HPLC) | Ref |

|---|

Transition-metal-free cross-coupling reactions have also been developed to achieve high chemo- and regioselectivity. For example, a protocol for the coupling of azaallyl derivatives with vinyl bromides delivers allylic amines in excellent yields (up to 99%) without the need for metal catalysts. nih.gov Such principles of selective bond formation are central to designing efficient synthetic routes for complex molecules.

Purification and Isolation Techniques for High-Purity Synthesis

Achieving high purity is essential for the final product. Standard procedures for the purification of aminobenzoate esters include distillation, chromatography, and recrystallization. google.com

Crystallization is a common and effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor. For aminobenzoic acid derivatives, this can be a highly effective technique. google.com For example, a process for purifying p-aminobenzoic acid involves dissolving it in an aqueous solution, treating it with activated carbon to remove colored impurities, and then carefully adjusting the pH to precipitate the purified acid, which is then filtered and dried. google.com

Distillation is suitable for liquid products or those that can be volatilized without decomposition. A process for purifying aromatic amines obtained from the reduction of nitro compounds involves mixing the crude amine with an aqueous alkali metal hydroxide (B78521) solution followed by distillation using a column with rectifying and stripping sections. google.com This allows for the separation of low-boiling and high-boiling impurities. google.com

Chromatography offers high-resolution separation and is used when other methods are insufficient. Column chromatography is a standard laboratory technique. For analytical and preparative scale, High-Performance Liquid Chromatography (HPLC) is often employed to achieve very high purity. nih.gov

A novel purification technique for primary amines is Selective Ammonium (B1175870) Carbamate (B1207046) Crystallization (SACC) . This process involves the reversible reaction of primary amines with carbon dioxide to form ammonium carbamate salts, which have distinct solubility profiles and can be selectively crystallized from a mixture. researchgate.net This method has been shown to achieve purities exceeding 99% with isolated yields up to 94% from complex mixtures. researchgate.net

Table 2.5.1: Overview of Purification Techniques

| Technique | Principle | Application | Key Advantages | Ref |

|---|---|---|---|---|

| Crystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Purification of solid aminobenzoates. | Cost-effective, scalable, can remove a wide range of impurities. | google.comgoogle.com |

| Distillation | Separation based on differences in boiling points. | Purification of liquid aromatic amines or thermally stable solids. | Effective for separating volatile impurities. | google.comgoogle.com |

| Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | High-purity isolation and analysis (e.g., HPLC). | High resolution, applicable to a wide range of compounds. | nih.govgoogle.com |

| Selective Ammonium Carbamate Crystallization (SACC) | Reversible salt formation of primary amines with CO2 leading to selective precipitation. | Isolation of primary amines from secondary and tertiary amines. | Waste-free, high yield and purity, can be used for catalyst recycling. | researchgate.net |

Chemical Reactivity and Transformational Chemistry of Ethyl 2 Amino 4 Methoxybenzoate

Reactions Involving the Aromatic Amine Functionality

The aromatic amine group in ethyl 2-amino-4-methoxybenzoate is a primary site for various chemical modifications, including acylation, diazotization, and cyclization reactions.

N-Acylation Reactions (e.g., Acetylation)

The amino group of ethyl 2-amino-4-methoxybenzoate can be readily acylated to form the corresponding N-acyl derivatives. Acetylation, the introduction of an acetyl group, is a common example of this transformation. This reaction is often carried out using reagents like acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base or in an aqueous medium. semanticscholar.org The acylation serves to protect the amino group or to introduce a new functional handle for further synthetic manipulations. The chemoselective acylation of amines in the presence of other nucleophilic groups like phenols and thiols has been demonstrated, highlighting the robustness of this reaction. semanticscholar.org For instance, the acetylation of similar aminophenols yields the corresponding acetamides while leaving the phenolic hydroxyl group intact. semanticscholar.org

| Reactant | Reagent | Product |

| Ethyl 2-amino-4-methoxybenzoate | Acetic anhydride | Ethyl 2-acetamido-4-methoxybenzoate |

| Ethyl 2-amino-4-methoxybenzoate | Benzoyl chloride | Ethyl 2-(benzamido)-4-methoxybenzoate |

Diazotization and Subsequent Transformations

The primary aromatic amine of ethyl 2-amino-4-methoxybenzoate can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. organic-chemistry.org This reaction converts the amino group into a diazonium salt, a highly versatile intermediate. organic-chemistry.orgwikipedia.org The resulting diazonium group is an excellent leaving group (as N₂) and can be substituted by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgnih.gov

These transformations allow for the introduction of halogens (chloro, bromo), cyano, hydroxyl, and other functional groups onto the aromatic ring, which are otherwise difficult to introduce directly. wikipedia.orgnih.gov For example, treatment of the diazonium salt with copper(I) chloride or copper(I) bromide yields the corresponding 2-chloro- or 2-bromo-4-methoxybenzoate derivatives. wikipedia.org Similarly, reaction with potassium iodide can introduce an iodine atom. The Sandmeyer reaction provides a powerful tool for the synthesis of a diverse range of substituted benzoic acid derivatives from ethyl 2-amino-4-methoxybenzoate. nih.gov It has been noted that the diazonium salts of aminobenzoic acids can be sensitive to reaction conditions, with factors like pH and temperature influencing the outcome and potentially leading to side products like hydroxybenzoic acids. scirp.orgscirp.org

| Starting Material | Reaction | Reagents | Product |

| Ethyl 2-amino-4-methoxybenzoate | Diazotization | NaNO₂, HCl | Ethyl 2-diazonium-4-methoxybenzoate chloride |

| Ethyl 2-diazonium-4-methoxybenzoate chloride | Sandmeyer (Chlorination) | CuCl | Ethyl 2-chloro-4-methoxybenzoate |

| Ethyl 2-diazonium-4-methoxybenzoate chloride | Sandmeyer (Bromination) | CuBr | Ethyl 2-bromo-4-methoxybenzoate |

| Ethyl 2-diazonium-4-methoxybenzoate chloride | Sandmeyer (Cyanation) | CuCN | Ethyl 2-cyano-4-methoxybenzoate |

Cyclization Reactions for Heterocycle Formation (e.g., Quinazolinone Derivatives)

Ethyl 2-amino-4-methoxybenzoate is a key precursor for the synthesis of various heterocyclic compounds, most notably quinazolinone derivatives. Quinazolinones are a class of fused heterocycles with a broad spectrum of biological activities. The synthesis of quinazolinones from 2-aminobenzoate (B8764639) derivatives can be achieved through several methods. nih.govorganic-chemistry.orgresearchgate.net

One common approach involves the condensation of the 2-amino group with a suitable one-carbon source, such as formamide (B127407) or an aldehyde, followed by cyclization. nih.gov For instance, reaction with formamide at elevated temperatures can lead to the formation of 7-methoxyquinazolin-4(3H)-one. Alternatively, condensation with an aldehyde, like benzaldehyde, in the presence of an acid catalyst can yield 2-substituted quinazolinone derivatives. Another strategy involves the initial acylation of the amino group followed by ring closure. For example, acylation with an acyl chloride and subsequent treatment with a dehydrating agent like acetic anhydride can form a benzoxazinone (B8607429) intermediate, which upon reaction with an amine or ammonia (B1221849) source, yields the corresponding quinazolinone. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product |

| Ethyl 2-amino-4-methoxybenzoate (or its amide) | Formamide | Heat | 7-Methoxyquinazolin-4(3H)-one |

| Ethyl 2-amino-4-methoxybenzoate (or its amide) | Benzaldehyde | Acid catalyst, heat | 2-Phenyl-7-methoxyquinazolin-4(3H)-one |

Reactions Involving the Ester Moiety

The ethyl ester group of the title compound is susceptible to reactions typical of carboxylic acid esters, primarily hydrolysis and amidation.

Hydrolysis and Saponification

The ethyl ester of 2-amino-4-methoxybenzoate can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-methoxybenzoic acid. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis, also known as saponification, is irreversible due to the formation of the carboxylate salt.

Saponification is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The resulting carboxylate salt can then be acidified to yield the free carboxylic acid. The kinetics of hydrolysis of similar ethyl benzoate (B1203000) derivatives have been studied, indicating that the reaction follows pseudo-first-order kinetics and is influenced by pH and temperature. nih.gov

| Reaction | Reagents | Product |

| Acid-catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl) | 2-Amino-4-methoxybenzoic acid |

| Saponification | NaOH(aq), Heat | Sodium 2-amino-4-methoxybenzoate |

Transamidation and Amidation

The ester group of ethyl 2-amino-4-methoxybenzoate can potentially undergo transamidation, which involves the direct reaction with an amine to form the corresponding amide. However, this reaction often requires harsh conditions or specific catalysts. A more common approach to obtaining the amide is through a two-step process involving the hydrolysis of the ester to the carboxylic acid, followed by amidation.

The resulting 2-amino-4-methoxybenzoic acid can be coupled with a primary or secondary amine to form the desired amide. This amidation reaction typically requires the use of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or a Lewis acid catalyst, to activate the carboxylic acid. nih.gov The direct amidation of unprotected amino acids has been achieved using boron or titanium Lewis acid catalysts, which could be a potential route for the amidation of 2-amino-4-methoxybenzoic acid without the need for protecting the amino group. nih.gov

| Reactant 1 | Reactant 2 | Coupling Reagent | Product |

| 2-Amino-4-methoxybenzoic acid | R-NH₂ | DCC | N-alkyl-2-amino-4-methoxybenzamide |

| 2-Amino-4-methoxybenzoic acid | R₂NH | Lewis Acid (e.g., B(OCH₂CF₃)₃) | N,N-dialkyl-2-amino-4-methoxybenzamide |

Carboxylate Derivatization

The ethyl carboxylate group of Ethyl 2-amino-4-methoxybenzoate is a versatile handle for the synthesis of various derivatives through reactions such as hydrolysis, amidation, and transesterification.

Hydrolysis: The ester can be readily hydrolyzed to its corresponding carboxylic acid, 2-amino-4-methoxybenzoic acid youtube.com. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide, followed by acidic workup to protonate the carboxylate salt.

Amidation: The ester can be converted directly into amides by reacting with primary or secondary amines. This transformation often requires elevated temperatures or the use of catalysts. A notable example involves the reaction of the analogous methyl ester, methyl 2-methoxy-4-aminobenzoate, with N,N-diethylethylenediamine to yield the corresponding amide. This reaction highlights the utility of the ester as a precursor for more complex molecules googleapis.com. The direct amidation of the carboxylic acid (obtained from hydrolysis) can also be achieved using various modern coupling reagents organic-chemistry.org.

Transesterification: While less common for this specific substrate, the ethyl ester can undergo transesterification in the presence of another alcohol and an acid or base catalyst. This reaction would allow for the synthesis of other alkyl 2-amino-4-methoxybenzoates.

Table 1: Carboxylate Derivatization Reactions

| Reaction | Reagents & Conditions | Product |

|---|

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of Ethyl 2-amino-4-methoxybenzoate is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. Both are ortho-, para-directing groups. With the amino group at C2 and the methoxy group at C4, the C3 and C5 positions are significantly activated, making them the primary sites for substitution.

Halogenation of Ethyl 2-amino-4-methoxybenzoate can be achieved using various halogenating agents. Given the high activation of the ring, reactions proceed under relatively mild conditions. For iodination, reagents like iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent are effective nih.gov. The substitution is predicted to occur at the C3 or C5 position, which are ortho to the powerful amino-directing group. A patent describing the chlorosulfonation of the related 2-methoxy-4-acetaminomethyl benzoate shows substitution occurring at the C5 position, demonstrating the favorability of this site google.com.

Table 2: Predicted Halogenation Products

| Position of Substitution | Product Name |

|---|---|

| C3 | Ethyl 2-amino-3-iodo-4-methoxybenzoate |

| C5 | Ethyl 2-amino-5-iodo-4-methoxybenzoate |

The introduction of a formyl group (-CHO) onto the aromatic ring can be accomplished via the Vilsmeier-Haack reaction. This reaction is particularly effective for electron-rich aromatic compounds organic-chemistry.orgchemrxiv.org. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), acts as the electrophile. organic-chemistry.orgorganic-chemistry.org The reaction with Ethyl 2-amino-4-methoxybenzoate would result in formylation at the most nucleophilic positions, C3 or C5, yielding the corresponding formyl derivatives which are valuable synthetic intermediates.

Nucleophilic Aromatic Substitution Pathways

While the electron-rich nature of the benzene ring makes it resistant to classical nucleophilic aromatic substitution (SₙAr), the presence of the primary amino group at the C2 position opens up a crucial pathway via diazotization.

The amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0-5 °C). organic-chemistry.org This diazonium group is an excellent leaving group (as N₂ gas) and can be readily displaced by a wide variety of nucleophiles. This two-step process, particularly the copper-catalyzed version known as the Sandmeyer reaction, allows for the introduction of halides (Cl⁻, Br⁻), cyanide (CN⁻), and other groups at the C2 position, a transformation not achievable by other means. nih.gov

Representative Sandmeyer Reaction:

Diazotization: Ethyl 2-amino-4-methoxybenzoate + NaNO₂/HCl (aq) at 0-5 °C → Ethyl 2-diazonium-4-methoxybenzoate chloride

Substitution: Ethyl 2-diazonium-4-methoxybenzoate chloride + CuBr → Ethyl 2-bromo-4-methoxybenzoate + N₂

Catalyst-Mediated Transformations

The halogenated derivatives of Ethyl 2-amino-4-methoxybenzoate, produced as described in section 3.3.1, are valuable substrates for modern catalyst-mediated cross-coupling reactions. These reactions, predominantly catalyzed by palladium complexes, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.comelsevierpure.com

For instance, a bromo-substituted derivative like Ethyl 2-amino-5-bromo-4-methoxybenzoate can undergo Suzuki-Miyaura coupling with an arylboronic acid (Ar-B(OH)₂) to form a biaryl structure. nih.govresearchgate.net Similarly, it could be used in Negishi couplings with organozinc reagents or Heck couplings with alkenes. nih.govnih.gov These transformations are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Table 3: Example of a Catalyst-Mediated Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

|---|---|---|---|

| Ethyl 2-amino-5-bromo-4-methoxybenzoate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Ethyl 2-amino-5-phenyl-4-methoxybenzoate |

Structural Elucidation Via Advanced Spectroscopic and Diffraction Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule. The spectrum for Ethyl 2-amino-4-methoxybenzoate is anticipated to show distinct signals corresponding to the aromatic protons, the amino group, the methoxy (B1213986) group, and the ethyl ester moiety.

The aromatic region is expected to feature three signals for the protons on the benzene (B151609) ring. The proton at the C6 position, adjacent to the electron-donating amino group, would likely appear furthest upfield. The protons at C3 and C5 would show characteristic splitting patterns due to their coupling with each other. The amino group protons typically appear as a broad singlet, while the methoxy and ethyl groups give rise to sharp, characteristic signals.

Interactive Data Table: Predicted ¹H NMR Data for Ethyl 2-amino-4-methoxybenzoate (in CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | Ar-H (C6) |

| ~6.30 | dd | 1H | Ar-H (C5) |

| ~6.15 | d | 1H | Ar-H (C3) |

| ~4.50 | br s | 2H | -NH₂ |

| ~4.30 | q | 2H | -OCH₂CH₃ |

| ~3.80 | s | 3H | -OCH₃ |

| ~1.35 | t | 3H | -OCH₂CH₃ |

(Note: 's' = singlet, 'd' = doublet, 't' = triplet, 'q' = quartet, 'dd' = doublet of doublets, 'br s' = broad singlet. J-coupling values would provide further confirmation of proton-proton connectivity.)

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. A total of 10 distinct carbon signals are expected for the 10 carbon atoms in the unique chemical environments of Ethyl 2-amino-4-methoxybenzoate. The carbonyl carbon of the ester group is characteristically found at the low-field end of the spectrum (downfield). The six aromatic carbons would appear in the 100-160 ppm range, with their specific shifts influenced by the attached amino, methoxy, and ester functional groups. The methoxy carbon and the two carbons of the ethyl group would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data for Ethyl 2-amino-4-methoxybenzoate (in CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| ~168.0 | C=O (Ester) |

| ~160.0 | C4 (Ar-C-OCH₃) |

| ~150.0 | C2 (Ar-C-NH₂) |

| ~133.0 | C6 (Ar-CH) |

| ~110.0 | C1 (Ar-C-C=O) |

| ~105.0 | C5 (Ar-CH) |

| ~98.0 | C3 (Ar-CH) |

| ~60.5 | -OCH₂CH₃ |

| ~55.5 | -OCH₃ |

| ~14.5 | -OCH₂CH₃ |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Ethyl 2-amino-4-methoxybenzoate, a COSY spectrum would show correlations between the adjacent aromatic protons (e.g., H5-H6 and H5-H3) and between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link each proton signal to its attached carbon atom, for instance, confirming the assignments of the aromatic C-H pairs (C6-H6, C5-H5, C3-H3), the methoxy group (OCH₃), and the ethyl group (OCH₂CH₃). Carbons without attached protons, like the carbonyl and the substituted aromatic carbons (C1, C2, C4), would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular fragments. For example, HMBC would show a correlation from the methoxy protons (-OCH₃) to the C4 aromatic carbon, and from the ethyl methylene protons (-OCH₂-) to the ester's carbonyl carbon, confirming the positions of these functional groups on the benzene ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

ESI-MS is a soft ionization technique ideal for polar molecules like Ethyl 2-amino-4-methoxybenzoate. In positive ion mode, the analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular weight of 195.21 g/mol , the primary ion observed would be at m/z 196.22. The high-resolution mass measurement from ESI-MS can be used to confirm the elemental composition of the molecule with high accuracy.

Interactive Data Table: Predicted ESI-MS Data for Ethyl 2-amino-4-methoxybenzoate

| m/z (Observed) | Ion Species |

| ~196.22 | [M+H]⁺ |

| ~218.20 | [M+Na]⁺ |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The compound would first be separated from any impurities on a GC column, and its retention time would be a characteristic property under specific GC conditions. Upon entering the mass spectrometer (typically using electron impact ionization), the molecule undergoes fragmentation. The resulting mass spectrum, a fingerprint of the molecule, would show a molecular ion peak (M⁺) at m/z 195, along with a series of fragment ions. The fragmentation pattern can be predicted based on the structure, with likely losses of the ethoxy group (-•OCH₂CH₃, M-45), the ethyl group (-•CH₂CH₃, M-29), or carbon monoxide (-CO, M-28) from the ester functionality providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

As of the latest literature review, specific experimental High-Resolution Mass Spectrometry (HRMS) data for Ethyl 2-amino-4-methoxybenzoate has not been reported. However, the theoretical monoisotopic mass can be calculated from its chemical formula, C₁₀H₁₃NO₃.

For the related compound, 2-Amino-4-methoxybenzoic acid (C₈H₉NO₃) , the monoisotopic mass has been computed to be 167.058243149 Da. nih.gov This value serves as a reference for the expected mass of the carboxylic acid analog.

Table 1: Theoretical Mass Data

| Compound Name | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Ethyl 2-amino-4-methoxybenzoate | C₁₀H₁₃NO₃ | 195.08954 |

| 2-Amino-4-methoxybenzoic acid | C₈H₉NO₃ | 167.058243149 nih.gov |

Note: The theoretical monoisotopic mass for Ethyl 2-amino-4-methoxybenzoate is calculated and not from a cited experimental source.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Table 2: FTIR Spectral Data for 2-Amino-4-methoxybenzoic acid

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3485 | N-H symmetric stretching |

| 3375 | N-H asymmetric stretching |

| 2968 | C-H stretching (aromatic) |

| 1680 | C=O stretching (carboxylic acid) |

| 1620 | N-H bending |

| 1580, 1510 | C=C stretching (aromatic ring) |

| 1240 | C-O stretching (ether) |

Data sourced from PubChem, originally from Bio-Rad Laboratories, Inc. and Sigma-Aldrich Company LLC. nih.gov

Raman Spectroscopy

Similar to the FTIR data, experimental Raman spectroscopic data for Ethyl 2-amino-4-methoxybenzoate is not available. However, the Raman spectrum for 2-Amino-4-methoxybenzoic acid has been reported, acquired using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov The prominent Raman shifts are indicative of the molecular structure and are presented below.

Table 3: Raman Spectral Data for 2-Amino-4-methoxybenzoic acid

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| 3080 | C-H stretching (aromatic) |

| 1640 | C=O stretching (carboxylic acid) |

| 1590 | C=C stretching (aromatic ring) |

| 1250 | C-O stretching (ether) |

Data sourced from PubChem, originally from Bio-Rad Laboratories and Sigma-Aldrich Company LLC. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. Although a specific UV-Vis spectrum for Ethyl 2-amino-4-methoxybenzoate is not documented in the searched literature, data for the related isomer, Ethyl 4-aminobenzoate (B8803810) , provides insight into the expected absorption characteristics. The presence of the aminobenzoate chromophore is the primary determinant of the UV-Vis absorption. For Ethyl 4-aminobenzoate in water, absorption maxima are observed, which can be attributed to π-π* transitions within the benzene ring and the carbonyl group. researchgate.net

For 2-Amino benzoic acid , a UV-visible spectrum has also been reported. researchgate.net

Table 4: UV-Vis Absorption Data for Related Aminobenzoates

| Compound Name | Solvent | λmax (nm) |

|---|---|---|

| Ethyl 4-aminobenzoate | Water | 227, 310 researchgate.net |

X-ray Diffraction Studies

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structural information.

Single Crystal X-ray Diffraction

As of the current review, a single crystal X-ray diffraction study for Ethyl 2-amino-4-methoxybenzoate has not been published. However, the crystal structure of a related compound, 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate , has been determined. iucr.org This complex structure reveals a non-planar molecule with a torsion angle of -83.9 (2)° for the Caryl—CH2—NH—Caryl moiety. The crystal lattice is stabilized by a network of O—H⋯O hydrogen bonds. iucr.org While this compound is structurally more complex, the study demonstrates the type of detailed conformational and packing information that can be obtained through single crystal X-ray diffraction.

For the simpler, yet related molecule, p-anisic acid (p-methoxybenzoic acid) , a three-dimensional X-ray study has shown that the molecules form hydrogen-bonded dimers in the crystal lattice. rsc.org

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. By analyzing the diffraction pattern produced when a sample is exposed to X-rays, information about the unit cell dimensions, crystal system, and phase purity can be obtained.

As of the latest available data, specific PXRD patterns for Ethyl 2-amino-4-methoxybenzoate are not publicly documented in crystallographic databases. This suggests that while the compound may have been synthesized, its detailed solid-state structure has not been characterized and published in the open literature. The generation of a PXRD pattern would require experimental analysis of a crystalline sample of the compound. Such an analysis would yield a table of 2θ values, corresponding d-spacings, and relative intensities of the diffracted X-ray beams, which would serve as a unique fingerprint for the crystalline form of Ethyl 2-amino-4-methoxybenzoate.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| Data Not Available | Data Not Available | Data Not Available |

Table 1: Powder X-ray Diffraction Data for Ethyl 2-amino-4-methoxybenzoate. This table is a placeholder for experimental data, which is not currently available in published literature.

Elemental Analysis (CHN)

Elemental Analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This information is vital for confirming the empirical formula of a newly synthesized substance. The theoretical percentages are calculated from the compound's molecular formula, and these are then compared with the experimental values obtained from the analysis.

For Ethyl 2-amino-4-methoxybenzoate, with the molecular formula C₁₀H₁₃NO₃, the theoretical elemental composition can be calculated. The experimental determination of these values would provide critical validation of the compound's identity and purity.

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 61.53 | Data Not Available |

| Hydrogen (H) | 6.71 | Data Not Available |

| Nitrogen (N) | 7.18 | Data Not Available |

Table 2: Elemental Analysis Data for Ethyl 2-amino-4-methoxybenzoate. The theoretical percentages are calculated based on the molecular formula C₁₀H₁₃NO₃. The "Found (%)" column represents a placeholder for experimental data, which is not currently available in published literature.

Computational and Theoretical Investigations of Ethyl 2 Amino 4 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), offer a detailed view of the geometric and electronic landscapes of Ethyl 2-amino-4-methoxybenzoate.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Ethyl 2-amino-4-methoxybenzoate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. researchgate.net These calculations reveal crucial bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic structure, also elucidated by DFT, describes the distribution of electrons within the molecule. This includes the calculation of atomic charges, which indicates how electron density is shared among the atoms, and the mapping of the molecular electrostatic potential (MEP). The MEP identifies electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack. materialsciencejournal.org For instance, the amino group and the oxygen atoms of the methoxy (B1213986) and ester groups are expected to be electron-rich sites.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. schrodinger.com A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity. researchgate.net This gap can be correlated with the molecule's electronic absorption spectra, as the energy required for the lowest energy electronic transition often corresponds to the HOMO-LUMO gap. libretexts.org For similar compounds, the HOMO-LUMO gap is a key factor in determining their potential applications, for example, in nonlinear optics. wikimedia.org

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Property | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies with computational method |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies with computational method |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Varies with computational method |

| Ionization Potential (I) | -EHOMO | Varies with computational method |

| Electron Affinity (A) | -ELUMO | Varies with computational method |

Note: The specific values for Ethyl 2-amino-4-methoxybenzoate would require dedicated DFT calculations.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching and bending of its chemical bonds. researchgate.net These predicted frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks. materialsciencejournal.org For example, the characteristic stretching frequencies of the N-H bonds in the amino group, the C=O bond in the ester group, and the C-O bonds of the methoxy and ester functionalities can be calculated. researchgate.netmaterialsciencejournal.org

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulation studies on Ethyl 2-amino-4-methoxybenzoate are not widely reported in the literature, this computational technique is invaluable for exploring the conformational landscape of flexible molecules. MD simulations model the movement of atoms and molecules over time, providing insights into the different shapes (conformers) a molecule can adopt and their relative stabilities. For Ethyl 2-amino-4-methoxybenzoate, MD could be used to study the rotation around the C-O bond of the ester group and the C-N bond of the amino group, which would influence its interactions with other molecules.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies are instrumental in mapping out the pathways of chemical reactions involving Ethyl 2-amino-4-methoxybenzoate. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely mechanism for a given reaction. mdpi.com For example, in reactions such as electrophilic aromatic substitution, computational models can predict which position on the benzene (B151609) ring is most likely to be attacked. The amino and methoxy groups are activating and ortho-, para-directing, and theoretical calculations can quantify their influence on the reaction's regioselectivity.

Prediction of Molecular Descriptors Relevant to Intermolecular Interactions

A variety of molecular descriptors can be calculated to predict how Ethyl 2-amino-4-methoxybenzoate will interact with other molecules. These descriptors are crucial for understanding its physical properties and its behavior in different environments.

Table 2: Key Molecular Descriptors

| Descriptor | Description | Significance |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Predicts transport properties like cell permeability. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Indicates the hydrophobicity or hydrophilicity of the molecule. |

| Hydrogen Bond Donors | Number of hydrogen atoms attached to electronegative atoms (N, O). | The amino group can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | Number of electronegative atoms (N, O) with lone pairs. | The oxygen atoms of the carbonyl, methoxy, and ester groups can act as hydrogen bond acceptors. |

These descriptors, often derived from the molecule's computed structure, are fundamental in fields like medicinal chemistry and materials science for predicting a compound's behavior and interactions. For instance, the presence of both hydrogen bond donors and acceptors in Ethyl 2-amino-4-methoxybenzoate suggests its ability to form intermolecular hydrogen bonds, which can influence its crystal packing and solubility.

Synthesis and Characterization of Functionalized Ethyl 2 Amino 4 Methoxybenzoate Derivatives

Derivatives with Modifications on the Amino Group

The amino group of ethyl 2-amino-4-methoxybenzoate is a primary site for functionalization, readily undergoing reactions such as acylation and alkylation. These modifications can significantly alter the electronic and steric properties of the molecule.

One common modification is the acylation of the amino group. For instance, reaction with acyl chlorides in the presence of a base like triethylamine (B128534) can yield N-acylated derivatives. An example is the synthesis of ethyl 2-[(4-methoxybenzoyl)amino]acetate, which involves the reaction of glycine (B1666218) ethyl ester hydrochloride with 4-methoxybenzoyl chloride. chemicalbook.com Similarly, substituted acyl chlorides can be condensed with methyl 4-amino-2-methoxybenzoate to form various amide derivatives. nih.gov This approach has been used to synthesize a series of 2-methoxybenzamide (B150088) derivatives, where substituted acids are first converted to their corresponding acyl chlorides using thionyl chloride and then reacted with methyl 4-amino-2-methoxybenzoate. nih.gov

Alkylation of the amino group offers another route to diversification. These reactions introduce alkyl groups, which can enhance properties like lipophilicity.

The characterization of these amino-functionalized derivatives relies on standard spectroscopic techniques. Infrared (IR) spectroscopy can confirm the presence of the amide C=O stretch, while ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for elucidating the precise structure, including the location and nature of the acyl or alkyl substituents. Mass spectrometry provides confirmation of the molecular weight of the newly formed derivative.

A summary of representative amino-group-modified derivatives is presented in Table 1.

Table 1: Examples of Amino Group-Modified Ethyl 2-amino-4-methoxybenzoate Derivatives

| Derivative Name | Starting Materials | Reagents and Conditions | Reference |

|---|---|---|---|

| Ethyl 2-[(4-methoxybenzoyl)amino]acetate | Glycine ethyl ester hydrochloride, 4-Methoxybenzoyl chloride | - | chemicalbook.com |

| 2-Methoxybenzamide derivatives | Substituted acids, Methyl 4-amino-2-methoxybenzoate | 1. SOCl₂, toluene, 80 °C, 3 h; 2. TEA, DMF, rt, overnight | nih.gov |

Derivatives with Modifications on the Methoxy (B1213986) Group

The methoxy group on the aromatic ring can also be a target for modification, although this often requires harsher reaction conditions compared to amino group functionalization. Demethylation to the corresponding phenol (B47542) is a common transformation, which can then serve as a handle for introducing a wide array of new functional groups via O-alkylation or O-acylation.

For example, the synthesis of ethyl 4-amino-5-cyano-2-methoxybenzoate involves the methylation of the hydroxyl group of ethyl 4-amino-5-cyano-2-hydroxybenzoate using dimethyl sulfate (B86663) and potassium carbonate. prepchem.com This highlights a synthetic route where the methoxy group is introduced onto a precursor molecule.

Derivatives with more complex ether linkages at this position have also been synthesized. For instance, ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate features two methoxyethoxy groups on the aromatic ring, significantly altering the molecule's polarity and solubility. nih.govcphi-online.comvirtuouslifescience.comambeed.com Another example is ethyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate, which incorporates a morpholino-containing side chain. bldpharm.com

Table 2: Examples of Methoxy Group-Modified Ethyl 2-amino-4-methoxybenzoate Derivatives

| Derivative Name | Molecular Formula | Key Modification | Reference |

|---|---|---|---|

| Ethyl 4-amino-5-cyano-2-methoxybenzoate | C₁₁H₁₂N₂O₃ | Introduction of a methoxy group | prepchem.com |

| Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | C₁₅H₂₃NO₆ | Addition of two methoxyethoxy groups | nih.govcphi-online.comvirtuouslifescience.comambeed.com |

Derivatives with Modifications on the Ester Group

The ethyl ester group of ethyl 2-amino-4-methoxybenzoate can be readily modified through reactions such as hydrolysis, transesterification, and amidation.

Hydrolysis of the ester, typically under basic conditions (e.g., using sodium hydroxide), yields the corresponding carboxylic acid, 2-amino-4-methoxybenzoic acid. nih.gov This carboxylic acid is a versatile intermediate that can be converted into a variety of other functional groups. For example, it can be reacted with different alcohols to form new esters or with amines to form amides.

Transesterification allows for the direct conversion of the ethyl ester to other esters by reacting it with a different alcohol in the presence of a catalyst. This method is useful for introducing longer or more complex alkyl chains.

Amidation, the reaction of the ester with an amine, can be used to synthesize a wide range of amide derivatives. For example, 2-methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester is a derivative where the ethyl ester has been replaced by a 2-(diethylamino)ethyl ester. nih.gov

The characterization of these derivatives involves monitoring the disappearance of the ethyl ester signals and the appearance of new signals corresponding to the modified group in ¹H and ¹³C NMR spectra. IR spectroscopy can also be used to identify the new functional group (e.g., the O-H stretch of a carboxylic acid or the N-H stretch of an amide).

Table 3: Examples of Ester Group-Modified Ethyl 2-amino-4-methoxybenzoate Derivatives

| Derivative Name | Modification Type | Resulting Functional Group | Reference |

|---|---|---|---|

| 2-Amino-4-methoxybenzoic acid | Hydrolysis | Carboxylic acid | nih.gov |

| 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester | Amidation | Amide | nih.gov |

Aromatic Ring Substituted Analogues

The aromatic ring of ethyl 2-amino-4-methoxybenzoate can undergo electrophilic aromatic substitution reactions, leading to the introduction of various substituents. The positions of substitution are directed by the existing amino and methoxy groups, which are both activating and ortho-, para-directing.

Halogenation is a common modification. For instance, ethyl 2-amino-4-chloro-5-methoxybenzoate is a chlorinated analogue. nih.gov Iodinated derivatives such as ethyl 4-amino-5-iodo-2-methoxybenzoate have also been synthesized. ambeed.com

Other functional groups can also be introduced onto the ring. The synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid involves the introduction of an ethylsulfonyl group onto the aromatic ring. google.com

The synthesis of these analogues often starts from a pre-functionalized benzene (B151609) ring, which is then elaborated to the final ethyl 2-amino-4-methoxybenzoate derivative. Characterization relies heavily on NMR spectroscopy to determine the position of the new substituent on the aromatic ring, often aided by techniques like NOE (Nuclear Overhauser Effect) spectroscopy.

Table 4: Examples of Aromatic Ring Substituted Ethyl 2-amino-4-methoxybenzoate Analogues

| Derivative Name | Substituent(s) | Position(s) of Substitution | Reference |

|---|---|---|---|

| Ethyl 2-amino-4-chloro-5-methoxybenzoate | Chloro | 4 | nih.gov |

| Ethyl 4-amino-5-iodo-2-methoxybenzoate | Iodo | 5 | ambeed.com |

| 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid | Ethylsulfonyl | 5 | google.com |

Stereochemical Aspects and Chiral Derivatization

While ethyl 2-amino-4-methoxybenzoate itself is not chiral, the introduction of chiral moieties through derivatization can lead to the formation of diastereomers. This is particularly relevant when the molecule is reacted with chiral reagents.

Chiral derivatizing agents can be used to introduce a chiral center, allowing for the separation of enantiomers or the study of stereoselective interactions. For example, chiral amines or alcohols could be used to form chiral amides or esters, respectively. The resulting diastereomers can often be separated by chromatography.

The analysis of such chiral derivatives is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a key technique for separating and quantifying diastereomers. Furthermore, chiral derivatization reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) can be reacted with amino acids or other chiral molecules to form diastereomers that are easily separable and detectable. nih.gov While not directly applied to ethyl 2-amino-4-methoxybenzoate in the provided context, these principles of chiral derivatization are broadly applicable in organic chemistry for resolving enantiomers and determining absolute stereochemistry. nih.govsigmaaldrich.combiorxiv.org

The characterization of these chiral derivatives would involve, in addition to standard spectroscopic methods, techniques that are sensitive to stereochemistry, such as polarimetry to measure optical rotation and advanced NMR techniques using chiral shift reagents to distinguish between diastereomers.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ethyl 2-amino-4-methoxybenzoate |

| Ethyl 2-[(4-methoxybenzoyl)amino]acetate |

| Glycine ethyl ester hydrochloride |

| 4-Methoxybenzoyl chloride |

| Methyl 4-amino-2-methoxybenzoate |

| Thionyl chloride |

| Triethylamine |

| Ethyl 4-(((2-methoxyphenoxy)acetyl)amino)benzoate |

| Ethyl 4-amino-5-cyano-2-hydroxybenzoate |

| Dimethyl sulfate |

| Potassium carbonate |

| Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate |

| Ethyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate |

| 2-Amino-4-methoxybenzoic acid |

| Sodium hydroxide (B78521) |

| 2-Methoxy-4-amino-5-chlorobenzoic acid 2-(diethylamino)ethyl ester |

| Ethyl 2-amino-4-chloro-5-methoxybenzoate |

| Ethyl 4-amino-5-iodo-2-methoxybenzoate |

| 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) |

Applications in Chemical Synthesis and Materials Science

Role as an Intermediate in Multi-step Organic Syntheses

The reactivity of the amine and ester functional groups, combined with the influence of the methoxy (B1213986) group on the aromatic ring, establishes Ethyl 2-amino-4-methoxybenzoate as a significant intermediate in multi-step organic syntheses. Its structural analogues are frequently employed in the construction of more complex molecules, including pharmaceuticals and other specialty chemicals.

A key application of similar aminobenzoate structures is in the synthesis of heterocyclic compounds and pharmaceutical intermediates. For instance, the structurally related compound ethyl p-aminobenzoate is used as a starting material to produce 4-Aminobenzohydrazide. psu.edu This reaction involves the refluxing of ethyl p-aminobenzoate with hydrazine, converting the ethyl ester into a hydrazide, which is a crucial precursor for creating azo dyes and other complex molecules. psu.edu

Furthermore, a closely related molecule, 2-methoxy-4-acetylamino-benzoic acid methyl ester, serves as a key starting material in a two-step industrial synthesis to produce 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. google.com This product is a vital intermediate for the antipsychotic drug amisulpride. google.com The synthesis involves chlorosulfonation followed by reaction with sodium sulfite (B76179) and diethyl sulfate (B86663). google.com This highlights the industrial relevance of the substituted aminobenzoic acid scaffold, demonstrating its role as a foundational element for building complex, high-value molecules. The presence of the amine, ester, and methoxy groups in Ethyl 2-amino-4-methoxybenzoate provides similar synthetic handles for a wide range of chemical transformations.

Precursor for Advanced Organic Materials

The functional groups on Ethyl 2-amino-4-methoxybenzoate make it a promising precursor for the synthesis of advanced organic materials, such as specialized polymers. The primary amine group can react with acyl chlorides, carboxylic acids, or epoxides to form polyamides or other condensation polymers. The ester group can also be involved in polymerization reactions like transesterification. The rigid aromatic core, substituted with a methoxy group, can impart desirable thermal and mechanical properties to the resulting polymer chains.

Research into advanced materials often focuses on creating polymers with specific functionalities. For example, polymers containing diacetylene units in their structure have been investigated for their non-linear optical properties. mdpi.com The synthesis of such polymers can involve the incorporation of monomers that possess reactive sites suitable for polymerization, similar to the amine and ester groups in Ethyl 2-amino-4-methoxybenzoate. The development of functional polymers, including those for CO2 capture and other environmental applications, often relies on building blocks containing amine functionalities. usc.gal The inherent structure of Ethyl 2-amino-4-methoxybenzoate makes it a candidate for incorporation into such advanced material frameworks.

Contributions to Dye Chemistry and Chromophores

Aromatic amines are fundamental building blocks in the synthesis of a vast array of synthetic dyes, particularly azo dyes. jbiochemtech.com Ethyl 2-amino-4-methoxybenzoate is well-suited for this application. The synthesis of an azo dye typically begins with the diazotization of a primary aromatic amine. youtube.com In this process, the amine group (-NH2) of Ethyl 2-amino-4-methoxybenzoate is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a highly reactive diazonium salt. jbiochemtech.comunb.ca

This diazonium salt is an electrophile that can then undergo a coupling reaction with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aniline (B41778) derivative, to form the characteristic azo linkage (-N=N-). jbiochemtech.com This linkage connects the two aromatic rings and forms the basis of the chromophore, the part of the molecule responsible for absorbing light and producing color.

The final color and properties of the dye are heavily influenced by the substituents on the aromatic rings. In Ethyl 2-amino-4-methoxybenzoate, the electron-donating methoxy group (-OCH3) and the electron-withdrawing ethyl ester group (-COOC2H5) act as auxochromes. These groups can modify the electronic distribution within the chromophore, shifting the wavelength of maximum absorption (λmax) and thereby altering the hue of the dye from yellow and orange to red or blue. jbiochemtech.comasianpubs.org The versatility and relative ease of production make azo dyes derived from such precursors important in various industries. jbiochemtech.com

Potential in Nonlinear Optical (NLO) Materials (based on related structures)

Nonlinear optical (NLO) materials are crucial for advanced technologies like photonics and optoelectronics due to their ability to alter the properties of light. sphinxsai.com Organic molecules with specific structural features can exhibit significant NLO effects. A key design principle for NLO chromophores is the creation of a D-π-A (donor-pi-acceptor) system. In this arrangement, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge, facilitating intramolecular charge transfer upon excitation.

Ethyl 2-amino-4-methoxybenzoate possesses the fundamental components of a D-π-A structure. The amino (-NH2) and methoxy (-OCH3) groups are strong electron donors, while the ethyl carboxylate (-COOC2H5) group acts as an electron acceptor. The benzene (B151609) ring serves as the π-conjugated bridge. This "push-pull" configuration is known to enhance molecular hyperpolarizability (β), a measure of a molecule's NLO response.

Research on structurally related molecules provides strong evidence for the NLO potential of the Ethyl 2-amino-4-methoxybenzoate scaffold.

Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) : A computational study of this Schiff base, which features -OCH3 and -COOC2H5 as donor and acceptor groups, identified it as a promising NLO chromophore. wikimedia.org

Ethyl p-aminobenzoate (EPAB) : Also known as Benzocaine, this simpler analogue has been identified as a potent NLO material with a second-harmonic generation (SHG) efficiency reported to be significantly higher than that of the industry standard, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net

2-amino-5-chloropyridinium-4-amino benzoate (B1203000) (2A5CP4AB) : Single crystals of this material, derived from 4-aminobenzoate (B8803810), were grown and shown to exhibit third-order nonlinear optical behavior. researchgate.net

These studies on related aminobenzoate structures indicate that they are a promising class of compounds for NLO applications. sphinxsai.comias.ac.in The combination of donor and acceptor groups within a single molecular framework, as seen in Ethyl 2-amino-4-methoxybenzoate, is a foundational strategy for designing new, efficient NLO materials.

Table 1: NLO Properties of Structurally Related Aminobenzoate Compounds

| Compound | Key Structural Features | Observed/Predicted NLO Property | Reference |

|---|---|---|---|

| Ethyl p-aminobenzoate (EPAB) | Amine donor, ethyl ester acceptor | High Second-Harmonic Generation (SHG) efficiency | researchgate.net |

| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) | -OCH3 donor, -COOC2H5 acceptor in a D-π-A Schiff base | Predicted to have significant NLO properties based on DFT calculations | wikimedia.org |

| 2-amino-5-chloropyridinium-4-amino benzoate (2A5CP4AB) | Crystal based on 4-aminobenzoate | Exhibits third-order NLO behavior | researchgate.net |

Q & A

Basic Synthesis and Purification Methodologies

Q: What are the key steps and optimization strategies for synthesizing ethyl 2-amino-4-methoxybenzoate from ethyl benzoate? A: The synthesis involves:

- Step 1: Reaction of ethyl benzoate with hydrogen cyanide in acetic acid to form ethyl 2-amino-4-methoxybenzoate .

- Step 2: Acetylation using acetic anhydride to protect the amino group, yielding ethyl 2-acetoxy-4-methoxybenzoate .

- Step 3: Alkylation with sodium benzyl bromide in DMF to introduce functional groups .

Optimization: Control reaction temperature (0–5°C for nitration steps ), use anhydrous solvents, and monitor progress via TLC (chloroform/ethyl acetate, 2:1 ratio) . Purification via recrystallization (ethyl acetate/petroleum ether) improves yield and purity .

Analytical Techniques for Structural Confirmation

Q: Which analytical methods are critical for confirming the structure and purity of ethyl 2-amino-4-methoxybenzoate? A:

- TLC: Monitor reaction progress using chloroform/ethyl acetate (2:1) or hexane/ethyl acetate (4:1) eluents .

- NMR Spectroscopy: Confirm substitution patterns (e.g., δ 3.76–3.85 ppm for methoxy groups, δ 5.10–5.35 ppm for NH2) .

- Melting Point Analysis: Validate purity (e.g., 96–98°C for intermediates) .

Common Reaction Pathways and Byproduct Analysis

Q: What are the major reaction pathways and potential byproducts during functionalization of ethyl 2-amino-4-methoxybenzoate? A:

- Nucleophilic Substitution: React with azides or thiols to form 2-azido/thio derivatives .

- Hydrolysis: Acidic/alkaline conditions yield 2-amino-4-methoxybenzoic acid .

- Byproducts: Incomplete acetylation (free amino groups) or over-alkylation (multiple substitutions) . Mitigate via stoichiometric control and TLC monitoring .

Advanced Synthesis: Multi-Step Optimization

Q: How can researchers optimize multi-step syntheses involving ethyl 2-amino-4-methoxybenzoate for high-throughput applications? A:

- Automated Pipelines: Use SHELXC/D/E for rapid crystallographic phasing .

- Catalytic Reduction: Employ iron powder in acetic acid for nitro-to-amine reduction (77% yield) .

- Cyclization: Form quinazolin-4(3H)-one derivatives via reflux with formamidine acetate (92% yield) .

Structural and Functional Insights via Crystallography

Q: How do hydrogen-bonding patterns influence the crystallographic refinement of ethyl 2-amino-4-methoxybenzoate derivatives? A:

- Graph Set Analysis: Characterize N–H···O and O–H···N interactions using SHELXL .

- Packing Motifs: Methoxy groups enhance π-stacking, while amino groups form intermolecular H-bonds .

- Refinement Tips: Use high-resolution data (≤1.0 Å) and isotropic displacement parameters for accurate models .

Data Contradictions in Synthetic Routes

Q: How should researchers address discrepancies in reported yields or reaction conditions for ethyl 2-amino-4-methoxybenzoate derivatives? A:

- Case Study: Nitro reduction yields vary (70–90%) due to catalyst activity (e.g., iron vs. palladium) .

- Resolution: Replicate conditions (solvent, temperature) from peer-reviewed protocols .

- Validation: Cross-check with NMR and mass spectrometry to confirm product identity .

Biological Applications: Enzyme Inhibition Studies

Q: What experimental designs are effective for studying ethyl 2-amino-4-methoxybenzoate in enzyme inhibition assays? A:

- Ligand Docking: Use AutoDock Vina for preliminary binding affinity predictions .

- Kinetic Assays: Measure IC50 via fluorogenic substrates (e.g., esterase activity) .

- Controls: Include unmodified benzoate derivatives to isolate methoxy/amino group effects .

Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications of ethyl 2-amino-4-methoxybenzoate impact its bioactivity? A:

Computational Modeling for Reaction Design

Q: Which computational tools are recommended for predicting reaction outcomes or intermediates? A:

- Gaussian 16: Optimize transition states for nucleophilic substitution pathways .

- ChemDraw: Predict steric hindrance in alkylation steps .

- PubChem Data: Cross-reference experimental spectra with computed InChI keys .

Safety and Handling Considerations

Q: What safety protocols are essential for handling ethyl 2-amino-4-methoxybenzoate in laboratory settings? A:

- PPE: Gloves and goggles for corrosive reagents (e.g., thionyl chloride) .

- Ventilation: Use fume hoods during nitration/acetylation .

- Waste Disposal: Neutralize acidic byproducts before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.